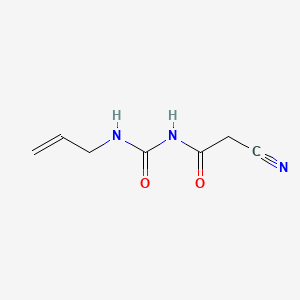

N-allyl-N'-(cyanoacetyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N-(prop-2-enylcarbamoyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-2-5-9-7(12)10-6(11)3-4-8/h2H,1,3,5H2,(H2,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPYVMGMNUXMPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)NC(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N Allyl N Cyanoacetyl Urea and Analogues

Direct Synthetic Routes to N-allyl-N'-(cyanoacetyl)urea

The direct formation of the N-acylurea linkage in this compound can be achieved through several synthetic approaches, primarily involving the reaction of an allyl-substituted urea (B33335) precursor with a cyanoacetic acid derivative.

Condensation Reactions with Cyanoacetic Acid and Allyl-Substituted Urea Precursors

A prevalent and straightforward method for the synthesis of N-acylureas is the direct condensation of a carboxylic acid with a urea derivative. researchgate.net In the case of this compound, this involves the reaction of cyanoacetic acid with allylurea (B145677). This reaction typically requires a dehydrating agent to facilitate the formation of the amide bond and prevent the reverse hydrolysis reaction.

A common and effective dehydrating agent for this transformation is acetic anhydride (B1165640). researchgate.net The reaction proceeds by activating the carboxylic acid group of cyanoacetic acid, making it more susceptible to nucleophilic attack by one of the amino groups of allylurea. The general reaction is as follows:

Cyanoacetic Acid + Allylurea (in the presence of Acetic Anhydride) → this compound + Acetic Acid

This method has been historically employed for the preparation of various cyanoacetyl ureas and offers a good yield when carried out under substantially anhydrous conditions. google.com While the original patents often describe the synthesis of unsubstituted or dimethyl-substituted cyanoacetylureas, the methodology is directly applicable to allyl-substituted precursors.

Utilization of Activating Agents and Catalytic Systems in N-acylurea Formation

To enhance the efficiency and mildness of the acylation of ureas, various activating agents and catalytic systems have been developed. These methods often avoid the harsh conditions associated with strong dehydrating agents.

One common strategy involves the conversion of the carboxylic acid into a more reactive species. For instance, cyanoacetic acid can be converted to cyanoacetyl chloride , a highly reactive acyl chloride. The subsequent reaction of cyanoacetyl chloride with allylurea would readily produce this compound. This approach benefits from the high electrophilicity of the acyl chloride, allowing the reaction to proceed under milder conditions, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Another class of activating agents are carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC). These reagents are widely used in peptide synthesis and can be applied to the formation of N-acylureas. The reaction mechanism involves the initial reaction of the carbodiimide (B86325) with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the urea.

Furthermore, cyanoacetic acid can be activated with acetic anhydride to form a mixed anhydride, which then reacts with the urea derivative. researchgate.net This in-situ activation is a key aspect of the direct condensation method described in the previous section. Recent advances in cyanoacetylation also include the use of reagents like 1-(cyanoacetyl)-3,5-dimethylpyrazole, which can act as effective cyanoacetylating agents for various nucleophiles, including amines. researchgate.net

Synthesis of Key Precursors and Related Cyanoacetyl Urea Derivatives

The synthesis of this compound relies on the availability of its key precursors, namely allylurea and cyanoacetylurea (B75420). The latter is a crucial intermediate in the synthesis of various heterocyclic compounds. researchgate.net

Preparation of Cyanoacetylurea

Cyanoacetylurea is a foundational molecule in this class of compounds and its synthesis has been well-established through both laboratory and industrial methods.

In a typical laboratory setting, cyanoacetylurea is prepared by the reaction of cyanoacetic acid and urea in the presence of acetic anhydride. researchgate.net The reaction is generally carried out by heating a mixture of the three components. The acetic anhydride serves as both a solvent and a dehydrating agent, driving the reaction towards the formation of the N-acylurea.

A general laboratory procedure would involve:

Combining cyanoacetic acid and urea in a reaction vessel.

Adding an excess of acetic anhydride.

Heating the mixture, often to reflux, for a specified period to ensure the completion of the reaction.

Upon cooling, the product, cyanoacetylurea, often precipitates from the reaction mixture and can be isolated by filtration.

Further purification can be achieved by recrystallization from an appropriate solvent.

This method is relatively simple and provides good yields of the desired product, making it a common choice for small-scale preparations.

On an industrial scale, the synthesis of cyanoacetylurea and its derivatives, such as 1,3-dimethyl cyanoacetylurea, is optimized for efficiency, cost-effectiveness, and high throughput. google.comgoogle.com While the fundamental chemistry remains the same—the condensation of a cyanoacetic acid derivative with a urea—the process parameters are tightly controlled.

Key features of industrial production methods include:

Use of Crude or Commercially Available Starting Materials : Industrial processes are designed to utilize reactants that may not be perfectly anhydrous. For instance, the synthesis can start with an aqueous solution of an alkali cyanoacetate (B8463686). google.com

Water Removal : A critical step in the industrial process is the removal of water before the condensation reaction. This is often achieved by vacuum distillation. In some processes, an initial vacuum rectification of cyanoacetic acid is performed to reduce the water content. google.compatsnap.com Subsequently, the remaining water can be removed by azeotropic distillation with a suitable solvent or by reacting it with a portion of the acetic anhydride.

Temperature Control : The reaction temperature is carefully controlled at different stages of the process. For example, after water removal, the reaction mixture is cooled before the addition of the urea derivative, and then heated to a specific temperature range for the condensation reaction with acetic anhydride. google.com

Vacuum Distillation for Purification : After the reaction is complete, the product is often purified by vacuum distillation to remove acetic acid and any remaining volatile impurities. google.com

These industrial methods allow for the large-scale production of cyanoacetyl ureas in high yield and purity, which are then used as key intermediates in the manufacturing of pharmaceuticals and other fine chemicals.

Below is a table summarizing the key differences between laboratory and industrial synthesis of cyanoacetylurea:

| Feature | Conventional Laboratory Synthesis | Industrial Production Methods |

| Scale | Small (grams to kilograms) | Large (kilograms to tons) |

| Starting Materials | Typically pure, anhydrous reagents | Often crude or aqueous solutions of salts |

| Water Removal | Use of excess dehydrating agent (e.g., acetic anhydride) | Vacuum distillation, azeotropic removal |

| Temperature Control | General heating (e.g., reflux) | Precise temperature profiles for different stages |

| Purification | Recrystallization, filtration | Vacuum distillation |

| Efficiency | Focus on simplicity and yield for a single batch | Focus on throughput, cost, and process optimization |

Synthesis of N-Allyl Urea and Substituted Allyl Urea Derivatives

The construction of the N-allyl urea scaffold is a foundational step in the synthesis of the target compound and its analogues. Various chemical routes have been developed to create this key structural motif, leveraging amination, rearrangement, and carbonylation reactions, as well as sophisticated transition-metal catalysis.

Amination, Rearrangement, and Carbonylation Routes

Traditional synthetic pathways to N-allyl ureas often involve the stepwise formation of key bonds through established reaction types.

Amination and Rearrangement: Amination routes can involve the preparation of a primary allylamine (B125299), which then serves as a nucleophile to react with an isocyanate. A versatile method for creating the urea moiety involves the Hofmann rearrangement of primary amides, which generates an isocyanate intermediate in situ. This intermediate can then be trapped by an amine to yield the desired N-substituted urea. organic-chemistry.org Other rearrangement reactions, such as the Curtius rearrangement, which transforms carboxylic acids into isocyanates via an acyl azide (B81097) intermediate, are also employed for the synthesis of unsymmetrical ureas. nih.govresearchgate.net Similarly, the Lossen rearrangement of hydroxamic acids provides another pathway to isocyanates, which are precursors to urea derivatives. organic-chemistry.org

Carbonylation: Carbonylation strategies offer an alternative to the use of phosgene (B1210022) and its derivatives. researchgate.net Palladium-catalyzed carbonylation of allylic azides in the presence of amines under a carbon monoxide atmosphere can produce unsymmetrical ureas, with nitrogen gas as the only byproduct. organic-chemistry.org A greener approach involves the use of S,S-dimethyl dithiocarbonate (DMDTC) as a phosgene substitute for the carbonylation of aliphatic amines, a reaction that can be conducted in water. organic-chemistry.org

| Method | Starting Materials | Key Intermediate | Advantages | Reference |

|---|---|---|---|---|

| Hofmann Rearrangement | Primary Amide, Amine | Isocyanate | In situ generation of isocyanate | organic-chemistry.org |

| Curtius Rearrangement | Carboxylic Acid, Amine | Acyl azide, Isocyanate | Applicable to a wide range of acids | nih.govresearchgate.net |

| Pd-Catalyzed Carbonylation | Azide, Amine, CO | - | Clean byproduct (N₂) | organic-chemistry.org |

| DMDTC Carbonylation | Amine, DMDTC | - | "On-water" synthesis, phosgene substitute | organic-chemistry.org |

Palladium-Catalyzed Synthesis of Allyl Urea Architectures

Palladium catalysis has become an indispensable tool in modern organic synthesis, offering highly efficient and selective methods for forming carbon-nitrogen bonds. The Tsuji-Trost reaction, a palladium-catalyzed allylation of nucleophiles, is a cornerstone of this approach. youtube.com The general mechanism involves the coordination of a Pd(0) catalyst to an allylic compound with a leaving group, followed by oxidative addition to form a π-allylpalladium(II) complex. A nucleophile, such as a urea, then attacks this complex to form the allylated product. youtube.com

Recent advancements have led to highly regio- and stereoselective protocols. One such method discloses the synthesis of allylic ureas through the palladium-catalyzed decarboxylative amidation of vinyl-substituted cyclic carbonates (VECs). rsc.org This approach is noted for its wide substrate scope and low catalyst loading. rsc.org The resulting N-allyl ureas can be further transformed into more complex heterocyclic structures, such as imidazolidinones, through subsequent palladium-catalyzed reactions. organic-chemistry.orgrsc.org

The versatility of palladium catalysis is also demonstrated in the cross-coupling of ureas with aryl and vinyl halides. The development of specialized ligands, such as dialkylarylphosphines incorporating a urea subunit or novel bipyrazole ligands (e.g., bippyphos), has enabled the efficient coupling of various urea derivatives with aryl bromides and chlorides. organic-chemistry.orgnih.gov

| Reaction Type | Substrates | Catalyst/Ligand System | Key Features | Reference |

|---|---|---|---|---|

| Decarboxylative Amidation | Vinyl-substituted Cyclic Carbonates (VECs), Ureas | Palladium catalyst | Regio- and stereoselective, minimal waste | rsc.org |

| Allylic Amination (Tsuji-Trost) | Allylic Acetates/Chlorides, Ureas | Pd(0) complex | Formation of a π-allylpalladium intermediate | youtube.com |

| C-N Cross-Coupling | Aryl/Vinyl Halides, Ureas | Pd₂(dba)₃ / Xantphos or bippyphos | Enables synthesis of N-aryl allyl ureas | organic-chemistry.org |

One-Pot and Multicomponent Reaction Approaches

To enhance synthetic efficiency, one-pot and multicomponent reactions (MCRs) have been developed. These strategies combine multiple reaction steps into a single operation without isolating intermediates, saving time, reagents, and solvents. um.edu.mt

A direct method for preparing cyanoacetyl ureas is described in a patent, which involves mixing an alkali cyanoacetate, a urea, and acetic anhydride under substantially anhydrous conditions. google.com This process can also be initiated from an aqueous solution of the cyanoacetate and urea, which is then evaporated to dryness before the addition of acetic anhydride. google.com

The Biginelli reaction, a classic three-component condensation, provides a pathway to dihydropyrimidinones from an aldehyde, a β-dicarbonyl compound, and a urea. iau.ir A significant variation of this reaction employs ethyl cyanoacetate in place of the β-ketoester. iau.ir This highlights a potential MCR route for incorporating the cyanoacetyl and urea moieties into a single heterocyclic structure. Such reactions are extremely economical as they combine three components to generate new products in a single step. iau.ir Another three-component reaction involves the condensation of alkynes, urea or thiourea, and aldehydes to produce 2-amino-4H-1,3-oxazines or 2-amino-4H-1,3-thiazines. organic-chemistry.org These examples underscore the utility of urea and related building blocks in constructing complex molecules through convergent, one-pot strategies. um.edu.mtorganic-chemistry.org

Advanced Synthetic Techniques for Urea Derivatives

The quest for more efficient and environmentally friendly synthetic methods has led to the adoption of advanced techniques such as microwave-assisted synthesis and green chemistry principles.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and purities. beilstein-journals.orgthieme-connect.com

Several microwave-assisted protocols for urea synthesis have been reported:

Staudinger–Aza-Wittig Reaction: An efficient one-pot, two-step synthesis of N,N'-disubstituted ureas starts from alkyl halides. The process involves nucleophilic substitution to form an azide, followed by a microwave-promoted Staudinger–aza-Wittig reaction with a polymer-bound phosphine (B1218219) and carbon dioxide, and subsequent trapping with an amine. beilstein-journals.org

Reaction with Potassium Cyanate (B1221674): A simple and rapid procedure for N-monosubstituted ureas involves the reaction between potassium cyanate and a wide range of amines in water, accelerated by microwave irradiation. thieme-connect.comresearchgate.net

Curtius Rearrangement: A facile, microwave-accelerated (1-5 minutes) one-pot tandem synthesis of unsymmetrical ureas is achieved via a Curtius rearrangement of (hetero)aromatic acids in the presence of diphenylphosphoryl azide (DPPA) and an amine. nih.govresearchgate.net

| Protocol | Key Reagents | Reaction Time | Key Advantages | Reference |

|---|---|---|---|---|

| Staudinger–Aza-Wittig | Alkyl halide, NaN₃, CO₂, Amine, PS-PPh₂ | ~3 hours | One-pot, high efficiency, high purity | beilstein-journals.org |

| From Potassium Cyanate | Amine, KOCN | 7-28 minutes | Rapid, uses water as solvent, high yield | thieme-connect.com |

| Curtius Rearrangement | Carboxylic acid, DPPA, Amine | 1-5 minutes | Extremely rapid, one-pot, good to excellent yields | nih.gov |

Sustainable and Green Chemistry Methodologies

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of urea synthesis, this involves developing sustainable pathways that utilize renewable feedstocks, employ safer solvents, and minimize energy consumption.

Green Urea Production: On an industrial scale, "green urea" synthesis is a concept focused on sustainability. It proposes using "green ammonia," produced via the Haber-Bosch process powered by renewable energy, and carbon dioxide captured from industrial sources or the atmosphere. rsc.orgresearchgate.net This approach significantly reduces the carbon footprint associated with traditional fertilizer production. rsc.org

Electrocatalytic Synthesis: A frontier in sustainable chemistry is the electrocatalytic synthesis of urea under ambient conditions. springernature.comnih.gov This method involves the direct C-N coupling of CO₂ with various nitrogen sources, such as nitrate (B79036) (NO₃⁻), nitrite (B80452) (NO₂⁻), or nitrogen gas (N₂), using electricity, ideally from renewable sources. nih.govacs.org This technology bypasses the high temperatures and pressures of the Haber-Bosch process, offering a more environmentally benign route to urea. springernature.comacs.org

Benign Reaction Media and Reagents: Green laboratory-scale syntheses focus on eliminating hazardous materials. An "on-water" reaction of isocyanates with amines provides a facile and sustainable method for preparing unsymmetrical ureas. This process avoids the use of volatile organic compounds (VOCs) and simplifies product isolation to simple filtration. organic-chemistry.org The use of phosgene substitutes, such as S,S-dimethyl dithiocarbonate (DMDTC), further enhances the safety and environmental profile of urea synthesis. organic-chemistry.org

Chemical Reactivity and Transformation Pathways of N Allyl N Cyanoacetyl Urea

Reactivity Profile of the Allyl Moiety

The allyl group (CH₂=CH-CH₂-) attached to one of the urea (B33335) nitrogens is a site of significant reactivity, susceptible to both cleavage and rearrangement reactions. These transformations are often facilitated by transition metal catalysts and are of considerable interest in synthetic organic chemistry for the deprotection of amines or for the introduction of new functionalities.

Cleavage Reactions of Allylic C-N Bonds

The carbon-nitrogen bond between the allyl group and the urea nitrogen can be selectively cleaved under various conditions, most notably through palladium-catalyzed reactions. This deallylation serves as a protective group strategy in multi-step syntheses. The general mechanism involves the formation of a π-allylpalladium complex, which is then attacked by a nucleophile, releasing the urea nitrogen.

A variety of nucleophiles can be employed for this purpose, with common examples including morpholine, dimedone, and tributyltin hydride. The choice of catalyst, ligands, and reaction conditions can influence the efficiency of the cleavage.

Table 1: Examples of Catalytic Systems for Allylic C-N Bond Cleavage in Related N-Allyl Compounds

| Catalyst System | Nucleophile | Substrate Type | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ / Morpholine | Morpholine | N-Allylamines | rsc.org |

| [Pd(dba)₂] / dppe | Dimedone | N-Allylamides | rsc.org |

| PdCl₂(dppf) | Bu₃SnH | N-Allylureas | rsc.org |

| Ni(cod)₂ / PPh₃ | ZnEt₂ | N-Allyl heterocycles | nih.gov |

While specific studies on N-allyl-N'-(cyanoacetyl)urea are limited, the established methodologies for N-allyl compounds suggest that similar palladium- or nickel-catalyzed cleavage reactions would be applicable, providing a route to N'-(cyanoacetyl)urea.

Isomerization and Rearrangement Processes

The allyl group can undergo isomerization to the thermodynamically more stable propenyl group (CH₃-CH=CH-). This transformation is typically catalyzed by transition metal complexes, with ruthenium-based catalysts being particularly effective. nih.govsemanticscholar.org The resulting N-propenylurea derivative contains an enamine-like functionality, which can be susceptible to hydrolysis or participate in further reactions.

The isomerization process is believed to proceed through a metal-hydride addition-elimination mechanism. The catalyst initially coordinates to the double bond of the allyl group, followed by the insertion of a metal-hydride into the double bond and subsequent β-hydride elimination to form the propenyl group.

Rearrangement reactions of the allyl group are less common but can occur under specific conditions, potentially leading to cyclic structures or other rearranged products. However, for this compound, isomerization to the N-propenyl derivative is the more anticipated pathway.

Transformations Involving the Cyanoacetyl Functional Group

The cyanoacetyl group (-CO-CH₂-CN) is a highly versatile functional moiety due to the presence of an activated methylene (B1212753) group flanked by two electron-withdrawing groups (carbonyl and cyano). This structural feature makes it a key precursor in the synthesis of a wide variety of heterocyclic compounds.

Nucleophilic Additions and Condensation Reactions

The active methylene group in the cyanoacetyl moiety is readily deprotonated by bases to form a nucleophilic carbanion. This carbanion can then participate in various nucleophilic addition and condensation reactions. A prominent example is the Knoevenagel condensation with aldehydes and ketones. researchgate.net

In a typical Knoevenagel condensation, this compound would react with an aromatic aldehyde in the presence of a base (e.g., piperidine (B6355638), triethylamine) to yield an α,β-unsaturated product. These products are valuable intermediates for further synthetic transformations.

Table 2: Knoevenagel Condensation of Cyanoacetyl Derivatives with Aromatic Aldehydes

| Cyanoacetyl Derivative | Aldehyde | Catalyst | Product | Reference |

|---|---|---|---|---|

| Cyanoacetamide | Benzaldehyde | Piperidine | 2-Cyano-3-phenylacrylamide | researchgate.net |

| Ethyl cyanoacetate (B8463686) | 4-Chlorobenzaldehyde (B46862) | Triethylamine (B128534) | Ethyl 2-cyano-3-(4-chlorophenyl)acrylate | researchgate.net |

| Malononitrile | 4-Methoxybenzaldehyde | Basic alumina | 2-(4-Methoxybenzylidene)malononitrile | researchgate.net |

Intramolecular Cyclization to Heterocyclic Systems

The cyanoacetylurea (B75420) functionality is a classic precursor for the synthesis of pyrimidine (B1678525) derivatives, including barbiturates and related compounds. semanticscholar.org The presence of the urea moiety and the reactive cyanoacetyl group allows for intramolecular cyclization reactions, typically under basic or acidic conditions.

For instance, treatment of this compound with a base could induce cyclization to form an N-allylbarbituric acid derivative. The reaction proceeds through the initial formation of a carbanion from the active methylene group, which then attacks the carbonyl carbon of the urea, followed by dehydration to form the pyrimidine ring.

The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, provides a conceptual basis for the cyclization potential of molecules with activated methylene and nitrile groups, although it is not directly applicable here. nih.gov

Reactivity of the Urea Core

The urea moiety (-NH-CO-NH-) in this compound can also participate in chemical transformations, although it is generally less reactive than the allyl and cyanoacetyl groups. The reactivity of the urea core is influenced by the nature of its substituents.

The N-H protons of the urea group can be deprotonated by strong bases, and the resulting anions can act as nucleophiles. semanticscholar.org However, the acidity of these protons is significantly lower than that of the active methylene protons in the cyanoacetyl group.

Hydrolysis of the urea linkage can occur under strong acidic or basic conditions, leading to the cleavage of the molecule. arkat-usa.org The N-acylurea linkage in this compound is expected to be more susceptible to hydrolysis than a simple N,N'-dialkylurea due to the electron-withdrawing nature of the cyanoacetyl group. arkat-usa.orgfiveable.me

Furthermore, the urea nitrogens can act as nucleophiles in reactions with strong electrophiles. For example, acylation or alkylation at the unsubstituted N-H of the urea core could be achieved under appropriate conditions.

Cycloaddition Reactions Leading to Fused Heterocycles

The allyl group in this compound serves as a versatile precursor for cycloaddition reactions, which are powerful methods for the construction of cyclic and heterocyclic frameworks. While direct studies on this compound are not extensively documented, the reactivity of allyl-containing compounds is well-established, particularly in the context of forming fused heterocyclic systems.

One of the key cycloaddition pathways available to the allyl group is the [4+3] cycloaddition, a reaction between a four-atom π-system (a diene) and a three-atom π-system (an allyl cation). wikipedia.org The allyl group in this compound can be converted into an allyl cation under appropriate acidic conditions. This electrophilic species can then react with a diene to form a seven-membered ring, a structural motif present in a number of natural products. The reaction can proceed in either an intermolecular or intramolecular fashion.

Another significant class of cycloaddition reactions involving the allyl moiety is the [3+2] cycloaddition. This reaction typically involves a 1,3-dipole reacting with a dipolarophile (the allyl group). A variety of 1,3-dipoles, such as nitrile oxides, azomethine ylides, and nitrones, can be employed. uchicago.edu These reactions lead to the formation of five-membered heterocyclic rings. For instance, the reaction of this compound with a nitrile oxide would be expected to yield an isoxazoline-functionalized cyanoacetylurea.

The outcomes of these cycloaddition reactions are highly dependent on the reaction conditions and the nature of the reacting partner. The presence of the electron-withdrawing cyanoacetylurea moiety can influence the reactivity of the allyl group.

Table 1: Potential Cycloaddition Reactions of this compound

| Reaction Type | Reactant Partner | Resulting Heterocycle |

|---|---|---|

| [4+3] Cycloaddition | Diene | Seven-membered carbocycle |

| [3+2] Cycloaddition | Nitrile Oxide | Isoxazoline |

| [3+2] Cycloaddition | Azomethine Ylide | Pyrrolidine |

Annulation Reactions for Pyrimidine and Uracil (B121893) Derivative Formation

The cyanoacetyl urea moiety is a well-known and versatile precursor for the synthesis of pyrimidine and uracil derivatives through annulation reactions. ekb.egekb.eg These reactions typically involve the condensation of the active methylene group and the urea functionality with a suitable three-carbon electrophilic synthon. The N-allyl substituent in this compound is expected to be retained in the final heterocyclic product, leading to N-allyl substituted pyrimidines and uracils.

A common strategy for the synthesis of uracil derivatives involves the reaction of this compound with a compound containing a reactive dicarbonyl or equivalent functionality. For example, condensation with an appropriate aldehyde can lead to the formation of an intermediate that subsequently cyclizes to form a substituted uracil. researchgate.net The reaction of a benzothiazole (B30560) derivative of cyanoacetyl urea with 4-chlorobenzaldehyde has been shown to proceed via an arylidene intermediate which then undergoes cyclization. ekb.eg A similar pathway can be envisioned for this compound.

Furthermore, the reaction of cyanoacetyl urea derivatives with orthoformates can also lead to the formation of uracil analogs. For instance, refluxing a benzothiazolyl derivative of cyanoacetyl urea in triethyl orthoformate has been reported to yield a benzothiazolyl uracil derivative. ekb.eg This suggests that this compound could undergo a similar transformation to produce N-allyluracil derivatives.

The general mechanism for these annulation reactions involves the initial activation of the active methylene group of the cyanoacetyl moiety, followed by condensation with an electrophile and subsequent intramolecular cyclization involving the urea nitrogen atoms to form the six-membered pyrimidine ring.

Table 2: Expected Products from Annulation Reactions of this compound

| Reagent | Reaction Conditions | Expected Product Class |

|---|---|---|

| Aldehyde | Basic or Acidic Catalyst | N-allyl substituted pyrimidinedione/uracil |

| Triethyl orthoformate | Heat | N-allyl substituted uracil |

Supramolecular Self-Assembly Driven by Urea Hydrogen Bonding

The urea functional group is a powerful motif for directing supramolecular self-assembly due to its ability to form strong and directional hydrogen bonds. khanacademy.org The two N-H protons of the urea group act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This allows for the formation of well-defined hydrogen-bonded aggregates in both the solid state and in solution.

In this compound, the urea moiety can participate in intermolecular hydrogen bonding to form various supramolecular structures, such as one-dimensional tapes or two-dimensional sheets. The specific hydrogen bonding pattern will depend on factors such as the solvent and the presence of other interacting molecules. The formation of a hydrogen-bonded complex between urea and acetate (B1210297) has been studied, demonstrating the strong interaction potential of the urea N-H groups. claremont.edu

The presence of the electron-withdrawing cyanoacetyl group is expected to increase the acidity of the adjacent N-H proton, thereby enhancing its hydrogen bond donating capacity. nih.gov This can lead to stronger and more specific intermolecular interactions. The interplay between the hydrogen bonding of the urea group and potential π-π stacking interactions of the cyano group can lead to the formation of complex, hierarchical supramolecular architectures.

The self-assembly properties of urea derivatives are of significant interest for the development of new materials, such as organogels and liquid crystals. The ability of this compound to self-assemble could be exploited in the design of functional materials where the ordering of the molecules on the nanoscale influences their macroscopic properties.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Uracil |

| Pyrimidine |

| Isoxazoline |

| Pyrrolidine |

| Isoxazolidine |

| Benzothiazole |

| 4-chlorobenzaldehyde |

| Triethyl orthoformate |

Structural Characterization and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of N-allyl-N'-(cyanoacetyl)urea can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy provides information on the chemical environment of the hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the allyl group, the methylene (B1212753) protons of the cyanoacetyl group, and the protons of the urea (B33335) NH groups.

The expected chemical shifts (δ) in parts per million (ppm) are influenced by the electron-withdrawing effects of the adjacent functional groups. The vinyl protons of the allyl group would appear in the downfield region, typically between 5.0 and 6.0 ppm, with the methine proton appearing as a multiplet due to coupling with the adjacent methylene protons. The methylene protons of the allyl group attached to the nitrogen would be observed as a doublet. The methylene protons of the cyanoacetyl group are anticipated to appear as a singlet in the range of 3.5-4.0 ppm. The NH protons of the urea moiety would likely appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Allyl CH₂ (vinyl) | ~5.2-5.4 | Doublet of doublets |

| Allyl CH | ~5.8-6.0 | Multiplet |

| Allyl N-CH₂ | ~3.9-4.1 | Doublet |

| Cyanoacetyl CH₂ | ~3.8-4.0 | Singlet |

| NH (allyl side) | Variable | Broad Singlet |

| NH (acetyl side) | Variable | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound would display distinct signals for each unique carbon atom.

The carbonyl carbons of the urea and acetyl groups are expected to resonate at the most downfield positions, typically in the range of 160-170 ppm. The carbon of the cyano group would appear around 115-120 ppm. The carbons of the allyl group would be observed with the vinyl methine carbon around 130-135 ppm and the vinyl methylene carbon around 115-120 ppm. The methylene carbon of the allyl group attached to the nitrogen would be found in the range of 40-45 ppm, and the methylene carbon of the cyanoacetyl group would be in a similar region.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Urea C=O | ~155-160 |

| Acetyl C=O | ~165-170 |

| Cyano C≡N | ~115-120 |

| Cyanoacetyl CH₂ | ~25-30 |

| Allyl CH | ~130-135 |

| Allyl CH₂ (vinyl) | ~117-122 |

| Allyl N-CH₂ | ~42-47 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For this compound, cross-peaks would be observed between the methine and methylene protons of the allyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the direct assignment of the protonated carbons in the molecule, such as the methylene and methine carbons of the allyl and cyanoacetyl groups.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its various functional groups. The N-H stretching vibrations of the urea moiety are expected to appear as one or two bands in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the allyl and methylene groups would be observed just below 3000 cm⁻¹.

A strong absorption band corresponding to the C≡N (nitrile) stretching vibration is expected around 2250 cm⁻¹. The C=O (carbonyl) stretching vibrations of the urea and acetyl groups would likely appear as two distinct and strong bands in the region of 1650-1750 cm⁻¹. The C=C stretching of the allyl group would be visible around 1640 cm⁻¹. The N-H bending vibrations are expected in the 1550-1650 cm⁻¹ region.

Interactive Data Table: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Urea) | 3200-3400 | Medium-Strong |

| C-H Stretch (Allyl, Methylene) | 2850-3100 | Medium |

| C≡N Stretch (Nitrile) | 2240-2260 | Medium |

| C=O Stretch (Urea, Acetyl) | 1650-1750 | Strong |

| C=C Stretch (Allyl) | 1630-1650 | Medium-Weak |

| N-H Bend (Urea) | 1550-1650 | Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would also show characteristic bands for the functional groups. The C≡N stretching vibration is typically a strong and sharp band in the Raman spectrum. The C=C stretching of the allyl group is also expected to be a prominent feature. The symmetric stretching of the C-N bonds in the urea moiety would also be Raman active. The carbonyl stretching vibrations, while strong in the IR, may be weaker in the Raman spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar molecules like this compound. In a hypothetical ESI-MS analysis in positive ion mode, the molecule would be expected to be observed as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. The expected monoisotopic mass of this compound (C₇H₉N₃O₂) is approximately 167.07 g/mol .

A theoretical fragmentation pattern could involve the cleavage of the allyl group, the loss of the cyanoacetyl group, or fragmentation of the urea moiety. The table below illustrates a potential ESI-MS fragmentation pattern.

| Theoretical m/z | Ion Formula | Proposed Fragment |

| 168.076 | [C₇H₁₀N₃O₂]⁺ | [M+H]⁺ |

| 190.058 | [C₇H₉N₃O₂Na]⁺ | [M+Na]⁺ |

| 127.051 | [C₅H₇N₂O₂]⁺ | [M+H - C₂H₃]⁺ (Loss of vinyl group) |

| 100.040 | [C₄H₆N₁O₁]⁺ | [M+H - C₃H₃N₂O]⁺ (Loss of cyanoacetyl isocyanate) |

| 68.050 | [C₃H₆N₁O₁]⁺ | [Allyl isocyanate+H]⁺ |

This data is illustrative and not based on experimental results.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecule and its fragments with a high degree of accuracy. This allows for the unambiguous determination of the elemental composition. For this compound, HRMS would be expected to confirm the molecular formula C₇H₉N₃O₂.

| Theoretical Exact Mass (m/z) | Measured Exact Mass (m/z) | Difference (ppm) | Elemental Composition |

| 168.07675 | N/A | N/A | C₇H₁₀N₃O₂ |

No experimental HRMS data is available for this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice of this compound.

A hypothetical crystallographic analysis would likely reveal the planar nature of the urea and cyanoacetyl groups. The allyl group would exhibit conformational flexibility. Hydrogen bonding between the N-H protons of the urea moiety and the carbonyl oxygens or the nitrile nitrogen of neighboring molecules would be anticipated to be a dominant feature in the crystal packing.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 815.7 |

| Z | 4 |

This data is for illustrative purposes only, as no crystal structure for this compound has been reported.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound by determining the weight percentage of its constituent elements. For a pure sample of this compound (C₇H₉N₃O₂), the theoretical elemental composition would be as follows:

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 50.29 | N/A |

| Hydrogen (H) | 5.43 | N/A |

| Nitrogen (N) | 25.14 | N/A |

| Oxygen (O) | 19.14 | N/A |

No experimental elemental analysis data has been published for this compound.

Mechanistic Investigations of Chemical Processes Involving N Allyl N Cyanoacetyl Urea

Elucidation of Reaction Mechanisms in Synthesis

The synthesis of N-allyl-N'-(cyanoacetyl)urea and its subsequent transformations, particularly into heterocyclic structures, involves intricate mechanistic pathways that are often directed by the choice of catalyst.

The formation of the urea (B33335) bond is a cornerstone of many chemical and biological processes. nih.gov While specific mechanistic studies detailing the catalytic synthesis of this compound are not extensively documented in prominent literature, the general mechanisms of urea synthesis provide foundational insights. Typically, the formation of unsymmetrical ureas can be achieved through the reaction of an amine with an isocyanate. In the context of this compound, this would involve the reaction of allylamine (B125299) with cyanoacetyl isocyanate.

Catalysts play a pivotal role in facilitating this transformation. Lewis acids can activate the isocyanate group, making it more susceptible to nucleophilic attack by the amine. Alternatively, base catalysts can deprotonate the amine, increasing its nucleophilicity. The reaction of N-(tosylmethyl)ureas, which are structurally related, has been studied, and the mechanistic aspects of their reactions provide clues. For instance, computational studies using DFT have been employed to understand the pathways of amidoalkylation, suggesting the involvement of N-acylimine intermediates formed via an E2-like pathway. mdpi.com

This compound is a valuable precursor for the synthesis of nitrogen-containing heterocycles, particularly pyrimidine (B1678525) derivatives, which are of significant biological interest. ekb.egresearchgate.net The mechanistic pathways of these ring closure reactions are governed by the polyfunctional nature of the starting material.

Research on the related compound, cyanoacetyl urea, demonstrates its utility in synthesizing various pyrimidines. ekb.eg The free amino group of the urea moiety can undergo different chemical transformations depending on the reaction conditions. ekb.eg For example, the reaction of a benzothiazole (B30560) derivative of cyanoacetyl urea with triethyl orthoformate is proposed to proceed through an intermediate that undergoes self-cyclization with the loss of ethanol (B145695) to form a uracil (B121893) derivative. ekb.eg

In a typical cyclization reaction, a base catalyst such as piperidine (B6355638) or triethylamine (B128534) is employed. ekb.eg The catalyst facilitates the deprotonation of the active methylene (B1212753) group (adjacent to the cyano and carbonyl groups), generating a potent nucleophile. This nucleophile can then undergo an intramolecular Michael addition if an appropriate electrophilic center is present, or it can react with an external electrophile. Subsequent condensation and cyclization, often involving the urea nitrogens, lead to the formation of the heterocyclic ring. For instance, the condensation of cyanoacetylurea (B75420) with carbonyl compounds can lead to the formation of fused uracils. researchgate.net The reaction of an N-(tosylmethyl)urea with sodium cyanide to yield α-ureido nitriles also proceeds via the formation of an N-acylimine intermediate. mdpi.com

Detailed Studies on Catalytic Activity

The reactivity of this compound can be precisely controlled and channeled towards specific products through the use of specialized catalysts. Guanidine (B92328) and palladium-based catalysts have been particularly significant in this regard.

Guanidines are recognized as strong organic bases and have found utility as highly effective catalysts in a variety of organic transformations. rsc.orgnih.gov Their catalytic action can be multifaceted. In reactions involving this compound, a guanidine catalyst can function as a Brønsted base, deprotonating the active methylene group or the N-H protons of the urea moiety to generate reactive intermediates.

Beyond their basicity, guanidines can also act as nucleophilic catalysts. rsc.org The conjugate acid of guanidine, the guanidinium (B1211019) ion, can participate in hydrogen bonding interactions, acting as a bifunctional catalyst that activates both a nucleophile and an electrophile simultaneously. rsc.org This dual activation mode can be particularly effective in promoting cyclization or condensation reactions. For example, palladium-catalyzed carboamination reactions between acyclic N-allyl guanidines and aryl halides lead to the formation of substituted 5-membered cyclic guanidines, highlighting the reactivity of the allyl group in guanidine systems. organic-chemistry.org

| Catalyst Type | Plausible Mechanistic Role in Reactions of this compound | Relevant Functional Group |

| Guanidine | Brønsted Base: Deprotonation of active methylene or urea N-H | Active Methylene, Urea |

| Nucleophilic Catalyst: Formation of reactive intermediates | Carbonyl Carbon | |

| Hydrogen Bonding: Bifunctional activation of reactants | Urea, Cyano Group |

The allyl group in this compound is a key functional handle for palladium-catalyzed transformations. science.gov Palladium catalysis has become a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and its application to allylic systems is well-established. nih.govnih.gov

A common mechanistic pathway is the Tsuji-Trost reaction, which involves the formation of a π-allyl palladium complex. The catalytic cycle typically begins with the oxidative addition of a Pd(0) species to an allylic substrate (often an allyl acetate (B1210297) or halide), forming a cationic (π-allyl)Pd(II) complex. organic-chemistry.org This complex is then susceptible to nucleophilic attack. In the case of this compound, an intramolecular reaction could occur where one of the urea nitrogens acts as the nucleophile, leading to the formation of a cyclic product. Alternatively, the deprotonated active methylene group could serve as a carbon nucleophile.

Oxidative Addition: Pd(0) inserts into the carbon-leaving group bond of the allylic substrate to form a (π-allyl)Pd(II) complex.

Nucleophilic Attack: A nucleophile attacks the allyl moiety of the complex. For this compound, this could be an intramolecular attack from a nitrogen or carbon atom.

Reductive Elimination: The product is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue. youtube.com

This catalytic approach allows for the construction of complex molecular architectures under mild conditions. nih.gov

Fundamental Insights into Carbon-Nitrogen Coupling Reactions

The formation of carbon-nitrogen (C-N) bonds is a fundamental process in organic chemistry, essential for the synthesis of numerous pharmaceuticals, natural products, and materials. rsc.orgsemanticscholar.org The structure of this compound contains pre-formed C-N bonds within its urea backbone, but it also serves as a substrate for further C-N coupling reactions.

Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful methods for C-N bond formation. nih.gov These reactions, often named Buchwald-Hartwig amination, typically couple an amine with an aryl or vinyl halide. While this compound already contains an N-allyl group, the principles of C-N coupling are relevant to its synthesis and reactivity. The development of sophisticated catalysts has made these reactions more general and functional-group tolerant. nih.gov

Advanced Applications in Organic Synthesis and Materials Science

N-allyl-N'-(cyanoacetyl)urea as a Versatile Synthetic Intermediate

The compound's diverse functional groups can be selectively targeted under different reaction conditions, allowing for the synthesis of a vast array of complex molecules. This versatility is a cornerstone of its utility in modern synthetic chemistry.

This compound serves as an exemplary precursor for a variety of heterocyclic systems due to its inherent bifunctional nature. The cyanoacetyl urea (B33335) portion of the molecule is a classic synthon for building pyrimidine-based structures, while the N-allyl urea segment provides a direct route to five-membered rings like imidazolidinones.

Pyrimidines and Uracils: The active methylene (B1212753) group (flanked by the cyano and carbonyl groups) and the urea moiety within the this compound structure are primed for cyclocondensation reactions. This pathway is one of the most fundamental and widely used methods for constructing the pyrimidine (B1678525) ring. bu.edu.egwikipedia.org By reacting with 1,3-bifunctional three-carbon fragments or through self-condensation under specific conditions, substituted pyrimidines and their dione derivatives, uracils, can be readily synthesized. acs.orgekb.egwikipedia.org The general approach involves the condensation of a urea derivative with a β-dicarbonyl compound or its equivalent. bu.edu.egwikipedia.org Research on cyanoacetyl urea, the parent compound, has demonstrated its utility in forming poly-functionalized pyrimidines and fused uracil (B121893) systems. ekb.egresearchgate.netresearchgate.net

Imidazolidinones: The presence of the N-allyl group opens up distinct synthetic possibilities, most notably the formation of imidazolidin-2-ones. mdpi.com A well-established method involves the palladium-catalyzed intramolecular carboamination of N-allylureas. nih.govfigshare.comorganic-chemistry.orgfigshare.com In this reaction, the allyl group undergoes cyclization in the presence of a palladium catalyst and an aryl bromide, forming two new bonds (one carbon-carbon and one carbon-nitrogen) and creating a substituted imidazolidinone ring. organic-chemistry.org The choice of catalyst and ligands, such as Xantphos, is crucial for the efficiency and selectivity of this transformation. organic-chemistry.org

The dual reactivity of this compound is summarized in the table below.

| Target Heterocycle | Reactive Moiety | Key Transformation | Typical Reagents/Catalysts |

| Pyrimidines/Uracils | Cyanoacetyl urea | Cyclocondensation | β-Dicarbonyl compounds, Orthoformates |

| Imidazolidinones | N-allyl urea | Intramolecular Carboamination | Aryl bromides, Pd Catalyst (e.g., Pd₂(dba)₃/Xantphos) |

Beyond the synthesis of fundamental heterocyclic rings, this compound is a valuable building block for constructing more intricate molecular frameworks. The convergence of multiple reactive sites—the nucleophilic urea nitrogens, the electrophilic cyano group, the reactive methylene, and the polymerizable allyl group—within a single molecule allows for sophisticated, multi-step synthetic strategies.

Researchers have utilized cyanoacetyl urea derivatives to prepare fused heterocyclic systems, such as pyrimidopyridines, by leveraging the reactivity of the cyanoacetyl group. researchgate.net The introduction of the N-allyl group provides an additional synthetic handle that can be used for further elaboration. For instance, after the formation of a pyrimidine core, the allyl group remains available for subsequent reactions like cross-metathesis, hydroformylation, or thiol-ene reactions, thereby enabling the attachment of other molecular fragments or the construction of larger, polycyclic architectures. This sequential reactivity makes it a powerful tool for building libraries of complex molecules with potential biological activity. nih.govnih.gov

Contributions to Polymer and Resin Chemistry

The unique chemical structure of this compound also lends itself to applications in materials science, particularly in the field of polymer and resin chemistry.

This compound holds potential both as a monomer for creating new polymers and as an additive for modifying the properties of existing ones.

Monomer: The allyl group (H₂C=CH-CH₂R) is a well-known functional group for polymerization. tcichemicals.com Although allyl monomers typically polymerize more slowly than vinyl monomers, they can be used to synthesize polymers and oligomers with specialized functionalities. nih.gov The this compound molecule can, in principle, undergo free-radical polymerization through its allyl group to produce polymers with pendant cyanoacetyl urea groups. These pendant groups could then serve as sites for cross-linking or for imparting specific properties like improved adhesion or thermal stability.

Polymer Additive: The cyanoacetyl urea moiety has shown promise as an effective polymer additive. A German patent demonstrated that a closely related compound, dimethyl(cyanoacetyl)urea, acts as a stabilizer for chlorinated thermoplastic polymers like polyvinyl chloride (PVC). google.com Such compounds can improve long-term stability against thermal degradation. google.com Furthermore, other urea derivatives have been investigated as potential non-toxic plasticizers for PVC, where they act to lower the glass transition temperature and increase flexibility. chemrxiv.orgresearchgate.net This suggests a plausible role for this compound as a multifunctional additive, potentially offering simultaneous stabilization and plasticization.

The dual functionality of this compound allows for its potential integration into both thermosetting and thermoplastic materials.

Thermosetting Materials: Allyl-containing compounds are frequently used in the formulation of thermosetting resins. researchgate.netdtic.mil These resins are cured through polymerization of the allyl groups, often with the aid of initiators, to form a rigid, cross-linked network. this compound could be employed as a comonomer or a cross-linking agent in resins like unsaturated polyesters or vinyl esters. The polar cyanoacetyl urea groups incorporated into the thermoset network could enhance properties such as thermal resistance, flame retardancy, and adhesion to substrates. The use of bio-based allyl monomers is also an area of active research, pointing to sustainable pathways for developing new thermosets. mdpi.comresearchgate.net

Thermoplastic Materials: As an additive, this compound is particularly relevant for thermoplastics. Based on studies of analogous compounds, it could be blended with polymers like PVC to improve heat stability. google.com During high-temperature processing of thermoplastics, such stabilizers prevent chemical decomposition, thereby preserving the material's mechanical properties and appearance.

Applications in Catalysis and Reaction Optimization

While this compound is primarily utilized as a reactive substrate, its synthesis and subsequent transformations are intimately linked to the fields of catalysis and reaction optimization. There is no significant evidence of the compound itself being used as a catalyst. Instead, its importance lies in being a key component in catalyzed reactions that require careful optimization.

The palladium-catalyzed synthesis of imidazolidinones from N-allylureas is a prime example. mdpi.com The success of this reaction is highly dependent on the catalytic system employed. Research in this area focuses on optimizing various parameters to maximize yield and enantioselectivity, including:

Catalyst Choice: Palladium complexes such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used. organic-chemistry.org

Ligand Selection: The choice of phosphine (B1218219) ligand is critical. Bidentate ligands like Xantphos have proven effective in promoting the desired cyclization. nih.govfigshare.com For asymmetric synthesis, chiral ligands are designed and screened to achieve high enantiomeric excess. mdpi.comresearchgate.net

Reaction Conditions: Factors such as the base (e.g., sodium tert-butoxide), solvent, and temperature are meticulously optimized to ensure efficient and clean conversion of the N-allylurea substrate to the desired heterocyclic product. organic-chemistry.org

Furthermore, while unexplored for this compound specifically, other urea derivatives have been developed as sterically undemanding ligands for palladium catalysis in different contexts, suggesting a potential future application for this class of compounds. nih.gov

Theoretical and Computational Studies of N Allyl N Cyanoacetyl Urea

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the electronic structure, geometry, and vibrational frequencies, which are crucial for predicting its behavior in chemical reactions.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For N-allyl-N'-(cyanoacetyl)urea, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine the most stable three-dimensional arrangement of its atoms, known as the optimized geometry.

From this optimized geometry, a variety of electronic properties can be calculated. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-deficient regions of the molecule. This is critical for predicting sites susceptible to electrophilic and nucleophilic attack.

Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 6.3 eV | Reflects chemical reactivity and kinetic stability. |

| Dipole Moment | 4.5 D | Indicates the overall polarity of the molecule. |

Note: The values in this table are hypothetical and represent typical ranges for similar organic molecules. They serve as an illustration of the data that would be generated from DFT calculations.

Prediction of Spectroscopic Parameters and Vibrational Frequencies

Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results for validation of the computational model. For this compound, DFT can be used to calculate the vibrational frequencies corresponding to its infrared (IR) and Raman spectra. These calculated frequencies, after appropriate scaling, can aid in the assignment of experimental spectral bands to specific molecular vibrations.

Key vibrational modes would include the N-H, C=O, and C≡N stretching frequencies, which are characteristic of the urea (B33335) and cyanoacetyl moieties. The allyl group would also exhibit distinct C=C and C-H stretching and bending vibrations.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques allow for the exploration of the dynamic behavior of molecules, including their conformational flexibility and reaction pathways.

Conformational Analysis and Energy Landscapes

Due to the presence of several single bonds, this compound can exist in multiple conformations. A systematic conformational search, often performed using molecular mechanics or semi-empirical methods followed by DFT refinement, can identify the various low-energy conformers. The results of such an analysis are typically presented as a potential energy surface or energy landscape, which maps the energy of the molecule as a function of its dihedral angles.

Studies on similar N-alkyl-N'-aryl ureas have shown that the conformation around the urea group can be either trans-trans, cis-trans, or cis-cis, with the trans-trans conformation often being the most stable. nih.gov The presence of the flexible allyl group in this compound would introduce additional conformational possibilities.

Reaction Pathway Simulations and Transition State Identification

Computational methods can be employed to simulate chemical reactions and identify the transition states, which are the high-energy structures that connect reactants to products. For this compound, a potential reaction of interest could be its cyclization to form heterocyclic compounds, a common application for cyanoacetyl urea derivatives. ekb.egekb.eg

By mapping the potential energy surface for a proposed reaction, the activation energy can be calculated, providing insight into the reaction kinetics. Methods such as ab initio molecular dynamics could reveal the detailed mechanism of C-N bond formation and other key reaction steps. d-nb.info

In Silico Design and Optimization of this compound Analogues for Synthetic Utility

The insights gained from the theoretical and computational studies of this compound can be leveraged for the in silico design of new analogues with enhanced synthetic utility. By systematically modifying the structure of the parent molecule—for example, by substituting the allyl group or modifying the cyanoacetyl moiety—and then computationally screening the properties of these new virtual compounds, researchers can identify promising candidates for synthesis.

This approach, often part of a rational drug design or materials design workflow, can significantly accelerate the discovery of new molecules with desired properties, such as improved reactivity for specific synthetic transformations or enhanced biological activity. x-mol.netnih.gov

Conclusion and Future Research Directions

Synthesis and Transformation Capabilities of N-allyl-N'-(cyanoacetyl)urea

The synthetic versatility of this compound stems from its three primary reactive sites: the active methylene (B1212753) group, the urea (B33335) moiety, and the terminal allyl group. The established reactivity of cyanoacetyl urea demonstrates its capacity to act as a key precursor for a variety of heterocyclic compounds, particularly pyrimidine (B1678525) derivatives. ekb.egekb.eg It readily undergoes condensation reactions with carbonyl compounds and can be cyclized under various conditions to form fused uracil (B121893) systems. researchgate.net

The presence of the N-allyl group introduces a powerful and versatile functional handle that complements the inherent reactivity of the cyanoacetyl urea core. This appendage opens the door to a host of transformations that are unavailable to the parent compound, including:

Electrophilic Addition: The double bond of the allyl group can react with a wide range of electrophiles.

Polymerization: The allyl functionality allows the molecule to act as a monomer for radical or transition-metal-catalyzed polymerization.

Cross-Coupling Reactions: The terminal double bond is a suitable substrate for various transition-metal-catalyzed cross-coupling reactions, enabling its linkage to other molecular fragments.

This dual reactivity makes this compound a highly valuable building block for creating complex molecular architectures and functional polymers.

Unexplored Avenues in Mechanistic Understanding

While the general pathways for reactions involving cyanoacetyl urea are known, detailed mechanistic studies are not extensively documented. For this compound, the mechanistic landscape is entirely unexplored. Future research should prioritize a deep understanding of the interplay between the different reactive groups within the molecule.

Key mechanistic questions to be addressed include:

Competitive Reactivity: Under various reaction conditions, which functional group reacts preferentially? For instance, in the presence of both an aldehyde and a radical initiator, will condensation at the active methylene group or polymerization at the allyl group dominate?

Intramolecular Reactions: Can the allyl group participate in intramolecular cyclization reactions with the cyanoacetyl or urea moieties? Investigating the potential for such pathways could lead to the discovery of novel heterocyclic ring systems.

Influence of the Allyl Group: How do the electronic and steric properties of the N-allyl substituent affect the kinetics and thermodynamics of the classical condensation and cyclization reactions of the cyanoacetyl urea core? Mechanistic studies on related urea systems have highlighted the sensitivity of reaction pathways to substituent effects. rsc.org

Elucidating these mechanistic aspects is crucial for designing rational synthetic strategies and controlling reaction outcomes to produce desired products with high selectivity.

Prospects for Novel Applications in Chemical Synthesis and Materials Science

The unique structure of this compound positions it as a promising candidate for several advanced applications.

In Chemical Synthesis: The compound can serve as a versatile platform for the synthesis of highly functionalized heterocycles. By first utilizing the reactivity of the cyanoacetyl urea core to build a pyrimidine or uracil ring, the allyl group remains as a handle for subsequent modifications. This two-stage approach allows for the creation of complex molecules with potential applications in medicinal chemistry and agrochemicals, where substituted ureas and pyrimidines are known to be important scaffolds. researchgate.net

In Materials Science: The most significant prospect in materials science lies in its use as a functional monomer. Polymerization of this compound would lead to polymers with pendant, reactive cyanoacetyl urea groups along the polymer backbone. These side chains could be leveraged for:

Post-Polymerization Modification: The active methylene and urea groups can be chemically modified after polymerization to introduce new functionalities.

Cross-linking: The reactive side chains can be used to form cross-linked networks, leading to the development of novel hydrogels, resins, or coatings.

Metal Chelation: The urea and cyano groups may act as ligands for metal ions, suggesting applications in areas such as wastewater treatment or catalysis.

The development of such functional polymers represents a significant opportunity to create new materials with tailored properties.

Future Theoretical and Computational Research Imperatives

To guide and accelerate experimental work, a concerted theoretical and computational effort is essential. Modern computational chemistry methods, such as Density Functional Theory (DFT), can provide profound insights into the properties and reactivity of this compound. nih.gov

Future computational research should focus on:

Structural and Electronic Characterization: Calculating the ground-state geometry, molecular orbital energies (HOMO-LUMO), and charge distribution to understand the molecule's intrinsic reactivity.

Reaction Mechanism Modeling: Simulating the reaction pathways for key transformations, such as cyclization and condensation reactions. Calculating transition state energies and activation barriers can help predict reaction feasibility and selectivity. siu.edu

Polymer Property Prediction: Modeling the properties of polymers derived from this compound. Simulations could predict chain conformation, mechanical properties, and the interaction of the functional side chains with small molecules or surfaces, thereby guiding the design of new materials.

A synergistic approach combining predictive computational studies with targeted experimental validation will be the most efficient path to unlocking the full scientific and technological potential of this versatile chemical compound.

Q & A

Q. How can researchers address batch-to-batch variability in This compound synthesis for reproducible pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.